[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c18-13-4-3-5-14(19)12(13)6-7-16(23)24-10-15(22)21-17(11-20)8-1-2-9-17/h3-7H,1-2,8-10H2,(H,21,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRDMROCNLWQQV-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C=CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)/C=C/C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate typically involves multi-step organic reactions. One common approach is the coupling of a cyanocyclopentyl amine derivative with an oxoethyl ester precursor under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. Additionally, the presence of base reagents like cesium carbonate can help in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro-fluorophenyl group, where nucleophiles like amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Binding Affinity: The target compound’s chloro-fluoro substitution at ortho positions may enhance binding via hydrophobic and halogen-bonding interactions, contrasting with the lower docking score (-2.359) of the dihydroxy analog . Thiophene vs.
Hydrogen-Bonding Capabilities: The target’s amide group can act as both a donor and acceptor, similar to Acteoside’s glycoside moiety , which achieves high docking scores (-11.749) through extensive hydrogen bonding. Esters (e.g., prop-2-enoate vs.
Methoxy groups (e.g., 4-methoxyphenyl in ) improve solubility but may reduce binding affinity due to steric hindrance or reduced hydrophobicity.
Physicochemical Properties (Inferred)
- Lipophilicity: The target compound’s halogenated phenyl and cyanocyclopentyl groups suggest higher logP values compared to hydroxylated analogs, favoring blood-brain barrier penetration.
- Metabolic Stability : The cyanamide group resists oxidative metabolism, contrasting with ester-containing analogs prone to hydrolysis.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 293.73 g/mol
- CAS Number : Not explicitly mentioned in the search results but can be identified through chemical databases.
Structural Features
The compound features:
- A cyclic amine (cyanocyclopentyl group)
- An enone functional group (prop-2-enoate)
- A chloro-fluorophenyl moiety , which is significant for its interaction with biological targets.
Research indicates that compounds with similar structural features often exhibit activity through various mechanisms, including:
- Inhibition of enzyme activity : Many enone derivatives act as Michael acceptors, potentially inhibiting enzymes involved in cancer proliferation.
- Receptor modulation : The presence of halogenated phenyl groups may enhance binding affinity to specific receptors, such as those involved in neurotransmission or hormonal signaling.
Anticancer Activity
Studies have shown that compounds similar to the one demonstrate promising anticancer properties. For instance, derivatives containing chloro and fluorine substituents often show enhanced potency against various cancer cell lines, including breast and prostate cancers.
Case Studies
-
Study on Cell Line Proliferation :
- Objective : Evaluate the effect on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.
- Findings : The compound exhibited a dose-dependent reduction in cell viability with IC values of approximately 10 µM for MCF-7 and 15 µM for PC-3 cells.
-
In Vivo Studies :
- Animal models treated with the compound showed significant tumor size reduction compared to controls, indicating potential for further development as an anticancer agent.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing inhibition zones comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| E. coli | 15 | 20 |
| S. aureus | 18 | 22 |
Toxicity and Safety Profile
Toxicological assessments are crucial for determining the safety of new compounds. Early-stage studies indicate that this compound has a relatively low toxicity profile in vitro, but further in vivo studies are necessary to establish a comprehensive safety profile.
Summary of Findings
The biological activity of [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate suggests potential applications in oncology and antimicrobial therapy. However, extensive research is needed to fully elucidate its mechanisms of action, optimize its efficacy, and ensure safety for clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate?
- Methodology : The synthesis typically involves multi-step reactions:
Formation of the cyclopentylcyanamide intermediate : React 1-cyanocyclopentylamine with a chloroacetylating agent (e.g., chloroacetyl chloride) under anhydrous conditions in dichloromethane at 0–5°C for 2–4 hours .
Esterification of the (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoic acid : Use carbodiimide coupling (e.g., DCC/DMAP) in THF or DMF to link the intermediate to the enoate moiety. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .
Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use , , and -NMR in DMSO-d or CDCl to confirm substituent positions and stereochemistry (e.g., coupling constants for the (E)-configured double bond: ) .
- X-ray Crystallography : For unambiguous confirmation of the (E)-configuration and hydrogen-bonding patterns, employ SHELXL for refinement. Use Mo-Kα radiation (λ = 0.71073 Å) and resolve structures with R < 0.05 .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular mass (expected [M+H] within ±2 ppm error) .
Q. What preliminary assays are suitable for screening biological activity?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values are determined via dose-response curves (concentration range: 1 nM–100 µM) .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to assess permeability in HeLa or HEK293 cell lines .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., thermal parameters, R-factors) be resolved during refinement?
- Approach :
- SHELXL Tweaks : Adjust the weighting scheme (WGHT command) and apply restraints for disordered regions (e.g., the cyclopentyl group). Validate using the R and GooF metrics .
- Hydrogen Bonding Analysis : Use PLATON to identify donor-acceptor distances and angles. Compare with Etter’s graph-set notation (e.g., motifs for π-π stacking) to resolve packing ambiguities .
Q. How to address contradictions between spectral data (e.g., NMR vs. X-ray) for the fluorophenyl moiety?
- Troubleshooting :
- Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to detect conformational flexibility (e.g., ring puckering in the cyclopentyl group) .
- DFT Calculations : Optimize the structure at the B3LYP/6-311+G(d,p) level and compare theoretical vs. experimental chemical shifts (RMSD < 0.2 ppm) .
Q. What strategies optimize enantiomeric separation for chiral analogs of this compound?
- Chromatographic Methods :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (85:15) at 1.0 mL/min. Monitor enantiomeric excess (>99%) via UV detection at 254 nm .
- Crystallization-Induced Resolution : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and analyze diastereomer purity via PXRD .
Q. How to evaluate environmental persistence and ecotoxicity of this compound?
- Experimental Design :
- Degradation Studies : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and quantify degradation products via LC-MS/MS. Half-life calculations follow first-order kinetics .
- Ecotoxicology : Use Daphnia magna or zebrafish embryos (OECD guidelines) to determine LC values. Assess bioaccumulation potential via log measurements (shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
